N-[3-chloro-4-(cyclopentyloxy)phenyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[3-CHLORO-4-(CYCLOPENTYLOXY)PHENYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridine derivatives.
Preparation Methods
The synthesis of N4-[3-CHLORO-4-(CYCLOPENTYLOXY)PHENYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the pyrazolo[3,4-b]pyridine core, followed by functionalization at various positions to introduce the desired substituents . Industrial production methods may involve optimization of reaction conditions to achieve high yields and purity, such as using specific catalysts, solvents, and temperature control .
Chemical Reactions Analysis
N~4~-[3-CHLORO-4-(CYCLOPENTYLOXY)PHENYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for treating diseases due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of N4-[3-CHLORO-4-(CYCLOPENTYLOXY)PHENYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N~4~-[3-CHLORO-4-(CYCLOPENTYLOXY)PHENYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: Known for their diverse biological activities.
2H-Pyrazolo[3,4-b]pyridines: Similar in structure but with different isomeric forms and biological properties
Properties
Molecular Formula |
C23H25ClN4O2 |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-(3-chloro-4-cyclopentyloxyphenyl)-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H25ClN4O2/c1-13-21-17(12-19(14-7-8-14)26-22(21)28(2)27-13)23(29)25-15-9-10-20(18(24)11-15)30-16-5-3-4-6-16/h9-12,14,16H,3-8H2,1-2H3,(H,25,29) |
InChI Key |
PQGZHJMIDCSDGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC(=C(C=C4)OC5CCCC5)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.